5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide
Description
Properties
IUPAC Name |
5-pyridin-3-yl-N-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S/c23-18(16-8-17(24-21-16)14-2-1-5-19-9-14)20-15-3-6-22(11-15)10-13-4-7-25-12-13/h1-2,4-5,7-9,12,15H,3,6,10-11H2,(H,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNFBFFVIRXSONW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=NOC(=C2)C3=CN=CC=C3)CC4=CSC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Pathways
The compound may affect various biochemical pathways, depending on its targets. The downstream effects of these pathway alterations would depend on the specific nature of the interactions between the compound and its targets.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would be determined by the compound’s mode of action and the biochemical pathways it affects.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain conditions may enhance or inhibit the compound’s interactions with its targets.
Biological Activity
The compound 5-(pyridin-3-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}-1,2-oxazole-3-carboxamide is a novel synthetic derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Pyridine-Thiophene Intermediate : This is achieved through coupling reactions, often employing palladium catalysts.
- Introduction of the Oxazole Ring : This step involves cyclization reactions where appropriate reagents are used to form the oxazole structure.
- Final Coupling to Form the Carboxamide : The final product is obtained through amide bond formation under controlled conditions.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of oxazole and pyridine have shown cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves inhibition of key enzymes involved in cell proliferation and survival pathways.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (Breast) | 12.5 | |
| Similar Derivative | A549 (Lung) | 15.0 |
Anti-inflammatory Activity
Compounds similar to this compound have demonstrated anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX). This action helps reduce the production of pro-inflammatory mediators such as prostaglandins.
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Pyridine and Thiophene Substituents : The presence of these heterocycles enhances lipophilicity and facilitates interaction with biological targets.
- Oxazole Ring : This moiety contributes to the overall stability and bioactivity of the compound.
- Amide Linkage : Essential for binding interactions with target proteins.
Study on Antitumor Activity
A study conducted on a series of oxazole derivatives, including the target compound, revealed promising antitumor activity against several cancer cell lines. The study highlighted a structure-dependent effect where modifications in the pyridine ring significantly affected potency.
In Vivo Efficacy
In vivo studies demonstrated that compounds similar to this compound significantly reduced tumor growth in xenograft models. These findings suggest potential for further development as therapeutic agents.
Q & A
Q. What are the recommended synthetic routes and optimization strategies for this compound?
The synthesis typically involves multi-step reactions, including:
- Coupling reactions : For example, amide bond formation between the oxazole-3-carboxylic acid derivative and the pyrrolidin-3-amine intermediate.
- Heterocyclic ring assembly : The oxazole and pyrrolidine rings are constructed using cyclization reactions under controlled conditions (e.g., ethanol or DMF as solvents, 60–80°C, 12–24 hours) .
- Functional group modifications : Thiophene and pyridine substituents are introduced via alkylation or nucleophilic substitution. Optimization strategies :
- Use potassium carbonate (K₂CO₃) as a base to enhance reaction efficiency in polar aprotic solvents like DMF .
- Monitor reaction progress via TLC and purify intermediates using column chromatography to minimize side products .
Q. Which analytical techniques are critical for structural confirmation?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions and stereochemistry (e.g., pyrrolidine ring conformation) .
- Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For unambiguous determination of 3D structure, particularly when resolving steric effects from the thiophene and pyridine groups .
Advanced Research Questions
Q. How can researchers address variability in biological activity data across assays?
- Orthogonal assays : Validate activity using complementary methods (e.g., enzymatic inhibition vs. cell-based assays) to rule out assay-specific artifacts .
- Statistical modeling : Apply Design of Experiments (DoE) to identify critical variables (e.g., compound concentration, incubation time) and reduce noise .
- Replicate experiments : Use triplicate measurements and include positive/negative controls to assess reproducibility .
Q. What computational strategies assist in designing derivatives with enhanced properties?
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize interactions with biological targets .
- Molecular docking : Screen derivatives against protein active sites (e.g., kinases) to prioritize synthesis of high-affinity analogs .
- QSAR modeling : Corrogate structural features (e.g., thiophene orientation) with activity data to guide rational design .
Q. How can solubility/reactivity discrepancies in different solvent systems be resolved?
- Solvent screening : Test solubility in DMSO, ethanol, and aqueous buffers (pH 4–9) to identify optimal formulation conditions .
- Co-solvent systems : Use PEG-400 or cyclodextrins to enhance aqueous solubility without altering reactivity .
- Empirical parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with reaction media .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability be analyzed?
- Cross-species comparisons : Test stability in human vs. rodent liver microsomes to identify species-specific metabolism .
- Metabolite profiling : Use LC-MS/MS to detect degradation products and pinpoint unstable functional groups (e.g., oxazole ring oxidation) .
- Structural analogs : Compare with related compounds (e.g., pyrazole-oxadiazole hybrids) to isolate stability trends .
Key Structural and Functional Insights
| Feature | Impact on Properties | Evidence Source |
|---|---|---|
| Thiophene substitution | Enhances π-π stacking with targets | |
| Pyrrolidine ring | Influences conformational flexibility | |
| Pyridine moiety | Modulates solubility and basicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
